
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline typically involves the reaction of 3-chloromethyl-N,N-dimethylaniline with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Functionalized piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of biological processes and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-3-(piperazin-1-yl)aniline: Similar structure but lacks the methyl group on the piperazine ring.
N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline: Similar structure but with the piperazine ring attached at the 4-position instead of the 3-position.
Uniqueness
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring and the dimethylamino group provides a versatile scaffold for further functionalization and application in various fields .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-4-12(10-13)11-16-8-6-14-7-9-16/h3-5,10,14H,6-9,11H2,1-2H3 |
InChI-Schlüssel |
NMNKNEKUVUSFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


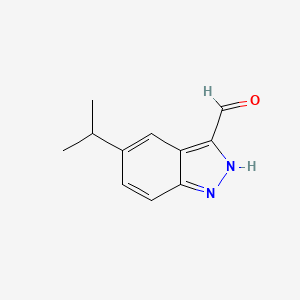


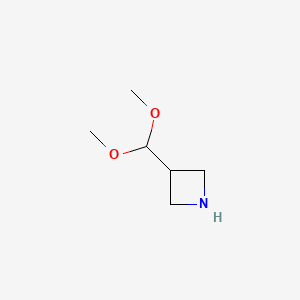

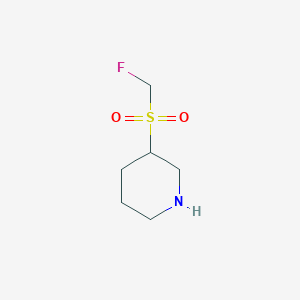


![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)

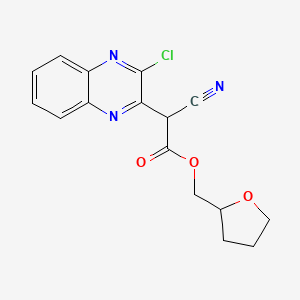
![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
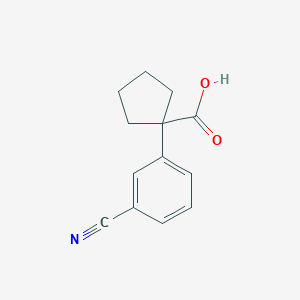
![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
